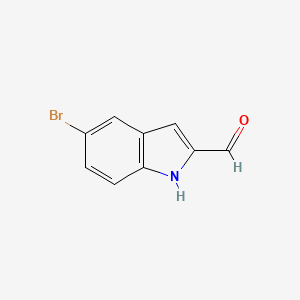

5-bromo-1H-indole-2-carbaldehyde

Descripción general

Descripción

The compound 5-bromo-1H-indole-2-carbaldehyde is a brominated indole derivative, which is a class of compounds known for their significance in medicinal chemistry and as intermediates in organic synthesis. While the provided papers do not directly discuss 5-bromo-1H-indole-2-carbaldehyde, they do provide insights into similar brominated aldehyde compounds, which can be used to infer some general characteristics of the compound .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 5-bromo-1H-indole-2-carbaldehyde can be inferred to some extent from the related compound discussed in the second paper, 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone . The indole core is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with the bromine substituent likely impacting the electronic properties of the molecule. The aldehyde functional group at the 2-position would make the compound reactive towards nucleophiles.

Chemical Reactions Analysis

While the specific chemical reactions of 5-bromo-1H-indole-2-carbaldehyde are not discussed, brominated aldehydes are generally reactive intermediates in organic synthesis. They can undergo various nucleophilic addition reactions, condensation with hydrazines or amines, and can also be used in cross-coupling reactions due to the presence of the bromine atom.

Physical and Chemical Properties Analysis

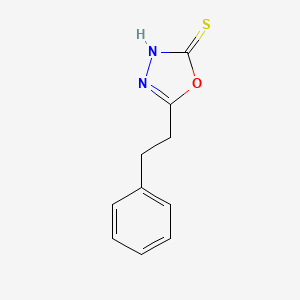

The physical and chemical properties of 5-bromo-1H-indole-2-carbaldehyde can be partially deduced from the related compound in the first paper, which discusses the photophysical properties of a brominated pyrazole derivative . The solvatochromic behavior and emission spectrum in polar solvents like DMSO suggest that 5-bromo-1H-indole-2-carbaldehyde may also exhibit solvent-dependent photophysical properties. The presence of the bromine atom and the aldehyde group would influence the compound's polarity, solubility, and reactivity.

Aplicaciones Científicas De Investigación

Intermolecular Interactions and Structural Analysis

5-bromo-1H-indole-2-carbaldehyde has been studied for its intermolecular interactions in crystal structure. The compound exhibits several short intermolecular connections on its molecular surface. The Hirshfeld surface analysis and 2D fingerprint draw have been used to evaluate atom-to-atom interaction percentages. This research contributes to the understanding of the molecular geometry and electronic spectra of such compounds, which is crucial in fields like material science and pharmaceuticals (Barakat et al., 2017).

Molecular Pairing and Structural Characterization

Research on 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, a closely related compound, reveals that its molecules are paired by aminocarbonyl hydrogen bonds and linked into ribbons. This provides insights into the molecular architecture of such compounds, which can be pivotal in the development of new materials and drugs (Ali et al., 2005).

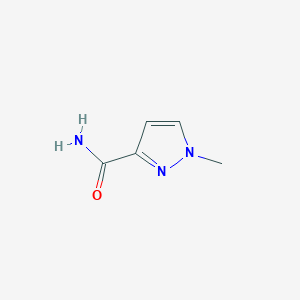

Synthesis and Application in Drug Development

5-bromo-1H-indole-2-carbaldehyde has been utilized in the synthesis of novel indole derivatives with potential anticonvulsant and antimicrobial activities. Such research is crucial for the development of new pharmaceuticals and understanding the structure-activity relationships of these compounds (Gautam et al., 2021).

Antibacterial Activity

Derivatives of 5-bromo-1H-indole-2-carbaldehyde have been synthesized and their antibacterial activities evaluated. Such studies contribute significantly to the search for new antibacterial agents, especially in the context of increasing antibiotic resistance (Carrasco et al., 2020).

Safety And Hazards

Direcciones Futuras

While specific future directions for 5-bromo-1H-indole-2-carbaldehyde are not mentioned in the available resources, the wide range of biological activities exhibited by indole derivatives suggests that they have significant potential for further exploration and development in the field of medicinal chemistry .

Propiedades

IUPAC Name |

5-bromo-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFABANPJKXPUFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542866 | |

| Record name | 5-Bromo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1H-indole-2-carbaldehyde | |

CAS RN |

53590-50-4 | |

| Record name | 5-Bromo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

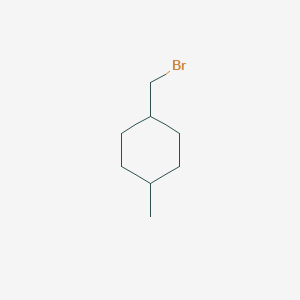

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

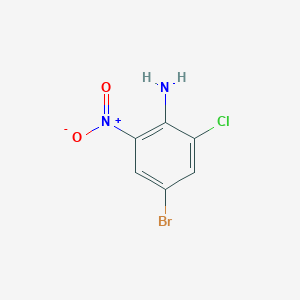

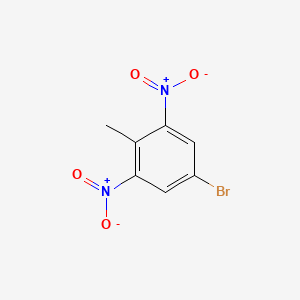

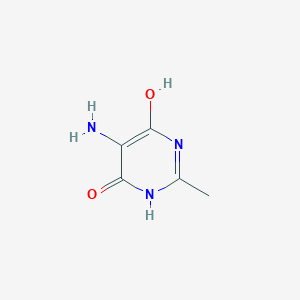

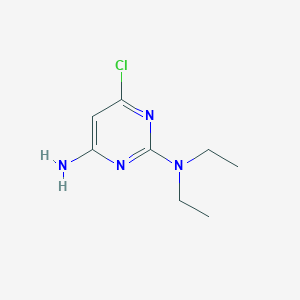

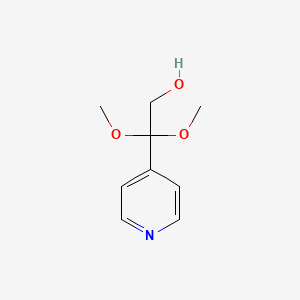

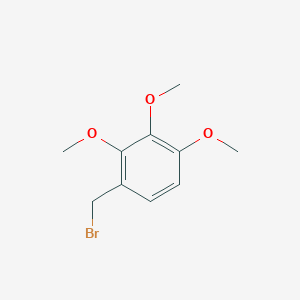

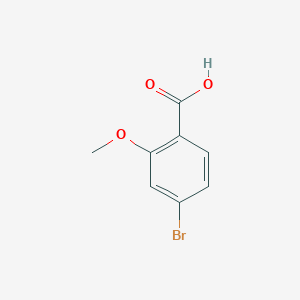

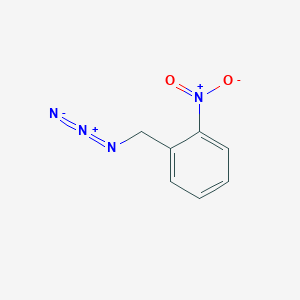

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.